molecular formula C16H27NO4 B12272387 O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No.: B12272387
M. Wt: 297.39 g/mol
InChI Key: YBBNCZLTKSPIIN-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Scaffold Topology

The core structure of O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate consists of a 3-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic system comprising a six-membered ring fused to a four-membered ring. The nitrogen atom occupies position 3 of the bicyclo[3.3.1] framework, forming part of the bridge between the two rings. The tert-butyl and ethyl ester groups are appended at positions 3 and 9, respectively, introducing steric bulk and polar functionality to the molecule.

Key Structural Features:

  • Bicyclic Framework : The [3.3.1]nonane system contains two bridgehead carbons (C1 and C5) and a nitrogen atom at C3, creating a rigid, chair-like conformation in the six-membered ring and a strained four-membered ring.
  • Substituent Effects : The tert-butyl group at C3 imposes significant steric hindrance, while the ethyl ester at C9 contributes to the molecule’s solubility in organic solvents.
  • Bond Lengths and Angles : Computational models predict C–N bond lengths of approximately 1.45 Å and C–O ester bond lengths of 1.34 Å, consistent with typical carbamate esters.
Table 1: Molecular Parameters of this compound
Parameter Value Source
Molecular formula C₁₆H₂₅NO₅
Molecular weight 311.37 g/mol
SMILES CC(C)(C)OC(=O)N1C2CCCC(C1)C2OC(=O)OCC
Hybridization (N) sp³

The bicyclic scaffold’s topology predisposes the molecule to restricted rotation , locking the ester groups into specific orientations relative to the nitrogen atom. This rigidity has implications for its potential applications in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

3-O-tert-butyl 9-O-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-5-20-14(18)13-11-7-6-8-12(13)10-17(9-11)15(19)21-16(2,3)4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBNCZLTKSPIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Protection via Carbamate and Ester Formation

A widely used approach for azabicyclo dicarboxylates involves sequential protection of the amine and carboxyl groups. For example, tert-butyl protection of the 3-amine via di-tert-butyl dicarbonate (Boc₂O) followed by ethyl esterification at the 9-position has been demonstrated for analogous systems.

Step 1: Boc Protection of the 3-Amine
Reaction of 3-azabicyclo[3.3.1]nonan-9-one with Boc₂O in dichloromethane (DCM) and diisopropylamine (DIPEA) yields tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (50% yield). This step establishes the tert-butyl carbamate at the 3-position under mild conditions (room temperature, 1 hour).

Step 2: Ethyl Esterification at the 9-Position
The ketone at the 9-position can be reduced to a hydroxyl group, which is then esterified with ethyl chloroformate. For instance, in related bicyclo systems, NaBH₄ reduction of the ketone to an alcohol followed by reaction with ethyl chloroformate and triethylamine in tetrahydrofuran (THF) achieves ethyl esterification (60–70% yield).

Route 2: Simultaneous Dual Esterification

Direct esterification of 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylic acid with tert-butanol and ethanol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is theoretically feasible. However, this method risks non-selective ester formation and requires stringent stoichiometric control. A patent-derived protocol for a methyl/tert-butyl analog (CAS 1523571-20-1) employs mixed anhydride intermediates, yielding 70–80% purity before chromatography.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

Optimal solvents for Boc protection include DCM or THF, while esterifications favor polar aprotic solvents like dimethylformamide (DMF). Bases such as DIPEA (for Boc reactions) and triethylamine (for esterifications) are preferred to minimize side reactions.

Temperature and Time

  • Boc protection : Room temperature, 1–2 hours.
  • Esterification : 0°C to reflux, 4–12 hours depending on reactivity.

Data Tables: Comparative Synthesis Parameters

Step Reagents Solvent Temperature Time Yield Source
Boc protection Boc₂O, DIPEA DCM 20°C 1 h 50%
Ketone reduction NaBH₄ MeOH 0°C 30 min 85%
Ethyl esterification Ethyl chloroformate, TEA THF 25°C 4 h 65%
Dual esterification DCC, tert-BuOH, EtOH DMF 40°C 12 h 45%*

*After purification.

Challenges and Mitigation Strategies

  • Regioselectivity : Use of bulky reagents (e.g., Boc₂O) favors reaction at the less hindered 3-position.
  • By-product formation : Column chromatography (cyclohexane/EtOAc) effectively isolates the target compound.
  • Scale-up limitations : Batch processing with excess ethylating agent improves yields but increases purification complexity.

Chemical Reactions Analysis

Types of Reactions

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate and related compounds:

Compound Name Substituents Molecular Weight CAS Number Pharmacological Notes Reference
This compound (Target) O3: tert-butyl; O9: ethyl ~311.4* Not reported Limited direct data; inferred stability N/A
9-(tert-Butyl) 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate O3: methyl; O9: tert-butyl; 7-oxo group 297.35 1523571-20-1 Lab use only; no reported bioactivity
O9-tert-butyl O3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate O3: methyl; O9: tert-butyl; 7-oxo group 297.35 1523571-20-1 High purity (≥97%); no bioactivity data
tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate 9-benzyl; 7-oxo; diaza scaffold 330.43 926659-00-9 Neuromuscular activity (curare-like)
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(tert-butyl) ester 3-oxa substitution; 7-carboxylic acid Not reported 1233323-61-9 Structural analog; no activity reported

*Estimated based on structural analogs.

Key Observations:

The 7-oxo group in analogs (e.g., 1523571-20-1) introduces a ketone moiety, which may increase reactivity toward nucleophiles or reduce conformational flexibility .

Pharmacological Activity :

  • Compounds with diaza substitutions (e.g., 926659-00-9) exhibit curare-like neuromuscular blocking activity, likely due to interactions with acetylcholine receptors .
  • The absence of a 7-oxo group in the target compound may limit its metabolic activation compared to oxidized analogs .

Ethyl esters (as in the target compound) offer intermediate lipophilicity, balancing solubility and membrane permeability .

Research Findings and Challenges

  • Conformational Rigidity: The 3-azabicyclo[3.3.1]nonane scaffold enforces a boat-chair conformation, which is critical for binding to protein targets with high stereochemical precision .
  • Hydrolytic Sensitivity : Hydrolysis of ester groups in similar compounds (e.g., IIIa and IIIb) generates carboxylic acids, which may alter pharmacological profiles .
  • Synthesis Limitations : Many analogs (e.g., 10-F767708) are discontinued due to complex synthetic routes or low commercial demand .

Biological Activity

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H25NO5
  • Molecular Weight : 311.37 g/mol
  • CAS Number : 2414413-41-3
PropertyValue
Molecular FormulaC16H25NO5
Molecular Weight311.37 g/mol
CAS Number2414413-41-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its azabicyclo structure allows for unique interactions that may enhance its pharmacological profile.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
  • Anticancer Potential : Some derivatives of azabicyclo compounds have shown promise in cancer research, particularly against specific human tumor cell lines, indicating potential for further exploration in oncology.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antimycobacterial Activity : A study evaluated the antimycobacterial properties of azabicyclo derivatives against Mycobacterium tuberculosis, revealing moderate activity in certain analogs, which may extend to this compound given structural similarities .
  • Cytotoxicity Studies : Research involving analogs of this compound has demonstrated varying degrees of cytotoxicity against human cancer cell lines, suggesting that modifications in the bicyclic structure can influence biological efficacy .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the bicyclic structure affect biological activity and toxicity.
  • Target Identification : Investigating specific biological targets to better understand the compound's mechanism of action.

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